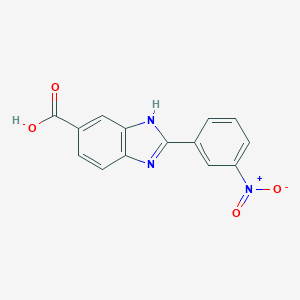

2-(3-Nitrophenyl)-1h-benzimidazole-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-nitrophenyl)-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4/c18-14(19)9-4-5-11-12(7-9)16-13(15-11)8-2-1-3-10(6-8)17(20)21/h1-7H,(H,15,16)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXKPMUEOFVTTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(N2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354065 | |

| Record name | 1H-Benzimidazole-6-carboxylicacid, 2-(3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180197-42-6 | |

| Record name | 1H-Benzimidazole-6-carboxylicacid, 2-(3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Design

The target compound is synthesized by reacting 3,4-diaminobenzoic acid with 3-nitrobenzaldehyde in water at room temperature. The MCM-41-SO₃H catalyst (10 wt%) facilitates imine formation and subsequent cyclization via Brønsted acid catalysis. Key advantages include:

Performance Metrics

-

Yield : 80–85% after crystallization from ethanol/water.

-

Catalyst Reusability : The MCM-41-SO₃H catalyst is recoverable via filtration and retains activity for up to five cycles.

Table 2: Catalytic Method Optimization

| Condition | Optimal Value | Source |

|---|---|---|

| Catalyst Loading | 10 wt% | |

| Temperature | Room Temperature (25°C) | |

| pH | 2–3 (aqueous medium) |

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Parameter | One-Pot Method | Catalytic Method |

|---|---|---|

| Yield | 70–75% | 80–85% |

| Reaction Time | 3–4 hours | 30–45 minutes |

| Solvent | DMSO | Water |

| Catalyst | Sodium Dithionite | MCM-41-SO₃H |

| Purification Complexity | Moderate | Simple |

The catalytic method outperforms the one-pot approach in yield, time efficiency, and environmental impact. However, the one-pot method remains valuable for large-scale synthesis due to its straightforward scalability.

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Nitrophenyl)-1h-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

Oxidation: Nitro derivatives of the benzimidazole ring.

Reduction: Amino derivatives of the benzimidazole ring.

Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Analgesic Activity

Research has demonstrated that derivatives of benzimidazole, particularly 2-(3-nitrophenyl)-1H-benzimidazole-5-carboxylic acid, exhibit significant analgesic properties. A study highlighted that this compound showed remarkable naloxone-sensitive analgesic activity in animal models, indicating its potential as a pain management agent. The analgesic effects were attributed to its interaction with opioid receptors, suggesting that the nitro substitution on the phenyl ring enhances its efficacy .

Antibacterial Properties

Benzimidazole derivatives, including 2-(3-nitrophenyl)-1H-benzimidazole-5-carboxylic acid, have been evaluated for their antibacterial activity. In vitro tests against common bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that certain derivatives exhibited substantial inhibition zones, indicating their potential as antibacterial agents . The structure-activity relationship (SAR) studies suggest that modifications on the benzimidazole scaffold can enhance antibacterial efficacy.

Anticancer Activity

Recent studies have also focused on the anticancer potential of benzimidazole derivatives. Compounds similar to 2-(3-nitrophenyl)-1H-benzimidazole-5-carboxylic acid have been tested against various cancer cell lines, including MCF7 (breast cancer) and HL60 (leukemia). Results indicated that these compounds could induce cytotoxic effects in cancer cells, making them candidates for further development in cancer therapy .

Synthesis of Benzimidazole Derivatives

The synthesis of 2-(3-nitrophenyl)-1H-benzimidazole-5-carboxylic acid involves efficient methodologies that utilize environmentally friendly catalysts such as sodium hexafluoroaluminate. This approach not only simplifies the reaction conditions but also enhances yields significantly . The ability to synthesize benzimidazole derivatives efficiently is crucial for exploring their biological activities.

Mechanistic Studies

Understanding the reaction mechanisms involved in synthesizing benzimidazole derivatives is essential for optimizing conditions and yields. Studies suggest that the interaction between carbonyl groups and catalysts plays a significant role in facilitating these reactions .

Structure-Activity Relationship (SAR)

The structural modifications of benzimidazole compounds significantly influence their biological activities. The presence of nitro groups at specific positions on the phenyl ring has been correlated with enhanced analgesic and antibacterial activities. Table 1 summarizes key findings from SAR studies related to 2-(3-nitrophenyl)-1H-benzimidazole-5-carboxylic acid.

| Compound | Substituent Position | Analgesic Activity | Antibacterial Activity |

|---|---|---|---|

| 2-(3-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid | Ortho/Para | High | Moderate |

| 2-(2-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid | Ortho | Moderate | Low |

| 2-(4-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid | Para | Low | High |

Wirkmechanismus

The mechanism of action of 2-(3-Nitrophenyl)-1h-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can participate in electron transfer reactions, while the benzimidazole ring can interact with enzymes and receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

2-(4-Fluoro-3-Nitrophenyl) Derivatives

Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate (5a ) exhibits potent antileukemic activity (IC₅₀ = 3 μM ) by inducing S/G2 cell cycle arrest and apoptosis . The 4-fluoro-3-nitrophenyl substitution enhances activity compared to the parent 3-nitrophenyl compound, likely due to increased electron-withdrawing effects and improved binding to cellular targets.

2-(2-Nitrophenyl) Derivatives

The ortho-nitro group is critical for this activity, as chloro or methoxy substitutions at this position fail to elicit similar effects .

Hydroxy-Phenyl Derivatives

- 2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid: This derivative, synthesized via condensation of 3,4-diaminobenzoic acid and 2,3,4-trihydroxybenzaldehyde, shows agreement with literature data but lacks reported pharmacological activity .

- Oxisol (2-(3,4-Dihydroxyphenyl)-1H-benzimidazole-5-carboxylic acid) : Exhibits dual antioxidant and UVA-absorbing properties , making it a candidate for photoprotective applications . The catechol moiety (3,4-dihydroxy) enhances radical scavenging capacity compared to nitro-substituted analogs.

Pharmacological Profiles

Physicochemical and Structural Comparisons

Table 2: Physicochemical Properties

*Estimated values based on analogous structures.

- Nitro vs. Hydroxy Substitutions : Nitro groups increase lipophilicity (higher logP) but reduce solubility (lower logSw). Hydroxy groups enhance polarity and hydrogen-bonding capacity, improving solubility but reducing membrane permeability.

- Positional Effects : The 3-nitro group in the target compound balances moderate lipophilicity and target binding, while 2-nitro substitution in analgesic derivatives introduces steric and electronic effects critical for CNS activity .

Biologische Aktivität

2-(3-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a nitrophenyl group and a carboxylic acid moiety. The presence of the nitro group at the 3-position on the phenyl ring is significant as it can influence the compound's biological activity through electronic effects and steric hindrance.

Anticancer Activity

Research indicates that derivatives of benzimidazole, including 2-(3-nitrophenyl)-1H-benzimidazole-5-carboxylic acid, exhibit notable anticancer properties. For instance, related compounds have been shown to induce apoptosis in cancer cells through various pathways:

- Mechanism : A study demonstrated that certain benzimidazole derivatives can induce S/G2 cell cycle arrest and activate apoptotic pathways by modulating cyclin-dependent kinases (CDKs) and pro-apoptotic proteins . The compound's ability to downregulate CDK2 and Cyclin B1 suggests potential efficacy against leukemia.

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 5a | 3 | Induces apoptosis via CDK modulation |

| 2g | 16.38 | Antiproliferative against MDA-MB-231 |

Antimicrobial Activity

The benzimidazole derivatives are also recognized for their antimicrobial properties. They have been tested against various bacterial strains:

- Results : In vitro studies showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) indicating effective antibacterial activity .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

Analgesic and Antispasmodic Effects

2-(3-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid has also been evaluated for analgesic properties:

- Findings : It exhibited naloxone-sensitive analgesic activity in tail clamp tests, suggesting its potential as a central analgesic agent. However, it did not show significant effects in other pain models .

The biological activity of 2-(3-nitrophenyl)-1H-benzimidazole-5-carboxylic acid can be attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : Its structural features allow it to interact with various receptors, potentially modulating pain pathways.

Case Studies

Several studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

- Antileukemic Activity : A derivative similar to 2-(3-nitrophenyl)-1H-benzimidazole-5-carboxylic acid was shown to effectively induce cell death in leukemic cells, supporting its use as a chemotherapeutic agent .

- Antimicrobial Trials : Clinical trials demonstrated that benzimidazole derivatives could serve as effective treatments against resistant bacterial strains, showcasing their potential as new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid, and how are critical reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 3,4-diaminobenzoic acid with 3-nitrobenzaldehyde under acidic reflux conditions. Sodium bisulfite (1N) in ethanol is commonly used to facilitate the reaction at 80°C for 24 hours, followed by precipitation using HCl (1N) and methanol washing . Key optimizations include controlling stoichiometric ratios (e.g., 1:1 aldehyde-to-diamine), maintaining inert atmospheres to prevent oxidation, and monitoring reaction progress via TLC.

Q. Which spectroscopic techniques are essential for verifying the structural integrity of 2-(3-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of carboxylic acid (-COOH, ~1700 cm⁻¹) and nitro (-NO₂, ~1520–1350 cm⁻¹) groups.

- NMR (¹H/¹³C) : Analyze aromatic proton environments (δ 7.5–8.5 ppm for nitrophenyl protons) and carboxylic acid carbon (~170 ppm).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z ≈ 297 [M+H]⁺). Cross-referencing with literature data ensures accuracy .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, such as antioxidant potential?

- Methodological Answer :

- DPPH Radical Scavenging : Measure absorbance reduction at 517 nm to quantify free radical scavenging.

- FRAP Assay : Assess ferric ion reduction capacity.

- Cellular Antioxidant Activity (CAA) : Use HepG2 cells with DCFH-DA probes. Standardize results against ascorbic acid or Trolox .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of 2-(3-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid, and what insights do they provide?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Nitro groups reduce HOMO energy, enhancing electron-withdrawing effects. Solvent models (e.g., PCM) simulate polar environments, aiding solubility predictions .

Q. What strategies resolve discrepancies in NMR data for derivatives of this compound, particularly regarding nitro group positioning?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Assign coupling patterns to distinguish meta-nitro (C3) vs. para-nitro (C4) isomers.

- Crystallography : Single-crystal X-ray diffraction definitively assigns substituent positions.

- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track chemical shifts .

Q. What challenges arise in refining the crystal structure of this compound using SHELXL, and how are disorders or twinning addressed?

- Methodological Answer :

- Twinning : Use the TWIN/BASF commands in SHELXL to model rotational twins.

- Disorder : Apply PART/SUMP restraints for overlapping electron densities (e.g., nitro group rotations).

- High-Resolution Data : Collect at 100 K to minimize thermal motion artifacts. Validate refinement with R-factor convergence (<5%) .

Q. How do substituent variations (e.g., nitro vs. hydroxy groups) impact the UV-protective efficacy of benzimidazole derivatives?

- Methodological Answer :

- UV-Vis Spectroscopy : Compare absorption maxima (e.g., nitro derivatives absorb at ~320 nm vs. hydroxy derivatives at ~280 nm).

- SPF Boosting : Nitro groups enhance UVA absorption due to extended π-conjugation. Hydroxy groups improve radical scavenging but reduce photostability .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the antiproliferative activity of benzimidazole derivatives across cell lines?

- Methodological Answer :

- Dose-Response Curves : Standardize IC₅₀ measurements using MTT assays across multiple replicates.

- Cell Line Variability : Account for differential expression of target proteins (e.g., tyrosine kinases) via Western blotting.

- Meta-Analysis : Pool data from peer-reviewed studies (e.g., PubMed, SciFinder) to identify trends .

Methodological Best Practices

Q. What purification techniques are optimal for isolating 2-(3-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid with high purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.